Dual LMP7/LMP2 Inhibition with Balanced Potency: Differentiation from ONX-0914 and PR-924
Zetomipzomib exhibits balanced, low nanomolar inhibition of both LMP7 (IC50: 39 nM human, 57 nM mouse) and LMP2 (IC50: 131 nM human, 179 nM mouse) immunoproteasome subunits [1]. In contrast, ONX-0914 is a predominantly LMP7-selective inhibitor (IC50: 73 nM human LMP7) with weaker LMP2 activity, while PR-924 is a highly selective LMP7 inhibitor (IC50: 22 nM) with minimal LMP2 engagement . Dual inhibition of LMP7 and LMP2 has been shown to be required for broad multi-cytokine suppression and optimal anti-inflammatory efficacy [2].
| Evidence Dimension | Inhibitory potency (IC50) against immunoproteasome subunits |
|---|---|
| Target Compound Data | hLMP7 IC50=39 nM; mLMP7 IC50=57 nM; hLMP2 IC50=131 nM; mLMP2 IC50=179 nM |
| Comparator Or Baseline | ONX-0914: hLMP7 IC50=73 nM; PR-924: hLMP7 IC50=22 nM (LMP2 IC50 not reported) |
| Quantified Difference | Zetomipzomib LMP7 potency ~1.9× greater than ONX-0914 (39 nM vs 73 nM); PR-924 LMP7 potency ~1.8× greater than Zetomipzomib (22 nM vs 39 nM) but lacks LMP2 inhibition |
| Conditions | Cell-free biochemical assays using purified human/mouse immunoproteasome subunits |
Why This Matters
Balanced dual inhibition is mechanistically required for broad anti-inflammatory activity; procurement of single-subunit selective tools will not replicate Zetomipzomib's cytokine suppression profile.
- [1] Johnson HWB, et al. Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616. J Med Chem. 2018;61(24):11127-11143. View Source
- [2] Muchamuel T, et al. FRI0296 Kzr-616, a selective inhibitor of the immunoproteasome, blocks the disease progression in multiple models of systemic lupus erythematosus (SLE). Ann Rheum Dis. 2018;77:685. View Source
